molecular formula C13H22Cl2N2 B8098345 1-(3-Methylphenethyl)piperazine 2HCl

1-(3-Methylphenethyl)piperazine 2HCl

Cat. No.: B8098345
M. Wt: 277.23 g/mol
InChI Key: AHVQODBDEURECJ-UHFFFAOYSA-N
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Description

1-(3-Methylphenethyl)piperazine 2HCl is a chemical compound with the molecular formula C₁₄H₂₄N₂·2HCl. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals, agrochemicals, and materials science. This compound features a phenethyl group attached to a piperazine ring, which is further protonated with hydrochloric acid.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methylphenylacetic acid and piperazine.

  • Reaction Steps:

    • Esterification: The carboxylic acid group of 3-methylphenylacetic acid is converted to an ester using methanol and an acid catalyst.

    • Amide Formation: The ester is then reacted with piperazine to form the corresponding amide.

    • Hydrochloride Formation: The amide is treated with hydrochloric acid to yield the hydrochloride salt of the compound.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The phenethyl group can undergo oxidation to form various oxidized products.

    • Reduction: Reduction reactions can be performed on the piperazine ring.

    • Substitution: The compound can participate in nucleophilic substitution reactions.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

    • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    • Substitution: Nucleophiles such as ammonia or amines are used in substitution reactions.

  • Major Products Formed:

    • Oxidation Products: Various quinones and phenolic compounds.

    • Reduction Products: Piperazine derivatives with reduced functional groups.

    • Substitution Products: Amides, esters, and other substituted piperazines.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Studied for its pharmacological properties, such as potential antipsychotic or antidepressant effects.

  • Industry: Employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

  • Molecular Targets and Pathways: The compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzymes.

  • Pathways Involved: Potential pathways include those related to neurotransmitter release, receptor binding, and enzyme activity modulation.

Comparison with Similar Compounds

  • Piperazine itself

  • 1-(4-Methylphenethyl)piperazine

  • 1-(2-Methylphenethyl)piperazine

  • Uniqueness: 1-(3-Methylphenethyl)piperazine 2HCl is unique due to its specific substitution pattern on the phenethyl group, which can influence its biological and chemical properties.

  • This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

    Would you like more information on any specific aspect of this compound?

    Properties

    IUPAC Name

    1-[2-(3-methylphenyl)ethyl]piperazine;dihydrochloride
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H20N2.2ClH/c1-12-3-2-4-13(11-12)5-8-15-9-6-14-7-10-15;;/h2-4,11,14H,5-10H2,1H3;2*1H
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AHVQODBDEURECJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)CCN2CCNCC2.Cl.Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H22Cl2N2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    277.23 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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